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Introduction

Polymer crystallization is a fundamental process that governs the mechanical, thermal, and

optical properties of semicrystalline polymers like polyethylene. The transition from a

disordered molten state to a highly ordered, chain-folded lamellar structure is a complex

phenomenon involving intricate molecular rearrangements. Due to the high molecular weight

and polydispersity of most commercial polymers, studying the underlying principles of

nucleation and crystal growth can be challenging. To overcome these complexities, researchers

often turn to well-defined, monodisperse model systems.

Tetrapentacontane (n-C54H110) is a long-chain linear alkane that serves as an excellent

model for polyethylene.[1] Its molecular structure consists of 54 carbon atoms in a straight

chain, representing a finite, uniform segment of a polyethylene chain.[1] This chemical analogy

allows for the study of crystallization behaviors, such as chain folding and lamellar thickening,

in a system free from the complications of molecular weight distribution. Insights gained from

tetrapentacontane can be extrapolated to understand and control the crystallization processes

in its polymeric counterpart, which is critical in materials science and for the development of

polymer-based drug delivery systems where material stability and morphology are paramount.

Quantitative Data Presentation
The thermophysical properties of tetrapentacontane provide a baseline for crystallization

studies. These values are typically determined using calorimetric methods.
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Table 1: Thermophysical Properties of Tetrapentacontane (C54H110)

Property Value Units Source(s)

Molecular Formula C₅₄H₁₁₀ - [2]

Molecular Weight 759.45 g/mol [1][2]

CAS Registry Number 5856-66-6 - [2]

Melting Point (Tfus) 368 K [1][2]

94.85 °C [1][2]

Enthalpy of Fusion

(ΔfusH)
177.2 kJ/mol [1][2]

Note: The crystallization temperature (Tc) is not an intrinsic material property but is highly

dependent on the cooling rate used during the experiment. Lamellar thickness is similarly

dependent on the crystallization temperature.
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Caption: General experimental workflow for crystallization studies.
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Caption: Influence of crystallization temperature on crystal properties.

Experimental Protocols
Detailed methodologies are crucial for reproducible studies of crystallization kinetics and

morphology. The following sections outline standard protocols for the key analytical techniques

employed.

Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time,

allowing for the determination of transition temperatures and enthalpies.

Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), and

the enthalpy of fusion (ΔHf). The degree of crystallinity can be estimated by comparing the

measured ΔHf to that of a 100% crystalline standard.

Methodology:

Sample Preparation: A small amount of tetrapentacontane (typically 2-5 mg) is accurately

weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used
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as a reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is

purged with a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

Thermal Program (Non-isothermal Crystallization):

An initial heating scan is performed, typically from room temperature to a temperature

well above the melting point (e.g., 120°C) at a controlled rate (e.g., 10°C/min). This

erases any prior thermal history.

The sample is held at this temperature for a few minutes (e.g., 3-5 minutes) to ensure

complete melting.

The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below

the crystallization point (e.g., 25°C). The exothermic peak observed during cooling

corresponds to crystallization.

A second heating scan is performed at the same rate (e.g., 10°C/min) to observe the

melting of the structure formed during the controlled cooling step.

Data Analysis: The crystallization temperature (Tc) is typically taken as the peak

temperature of the exothermic event during cooling. The melting temperature (Tm) is the

peak temperature of the endothermic event during the second heating. The enthalpy of

fusion (ΔHf) is calculated by integrating the area under the melting peak.

Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique used to investigate structural features on the nanometer scale,

making it ideal for determining the average repeating distance between crystalline lamellae.

Objective: To determine the lamellar long period (L) and estimate the average crystalline

lamellar thickness (lc).

Methodology:

Sample Preparation: A thin sample of tetrapentacontane (around 1 mm thick) is

prepared, often by melt-pressing the material into a film and crystallizing it under
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controlled thermal conditions (isothermally or by controlled cooling).

Instrument Setup: The sample is mounted in the path of a collimated X-ray beam. A 2D

detector is placed at a distance to capture the scattered X-rays at low angles (typically <

5°).

Data Acquisition: Scattering patterns are collected for a sufficient duration to achieve good

signal-to-noise ratio. A background scatter pattern (from an empty sample holder) is also

collected and subtracted.

Data Analysis:

The 2D scattering pattern is radially integrated to produce a 1D profile of intensity (I)

versus the scattering vector (q), where q = (4π/λ)sin(θ), with 2θ being the scattering

angle and λ the X-ray wavelength.

A peak in the scattering profile indicates a regularly repeating structure. The position of

this peak (q*) corresponds to the average lamellar long period (L).

To accurately determine q*, the intensity is often multiplied by q² (Lorentz correction),

and the peak of the resulting I(q)q² vs. q plot is used.

The long period is calculated using Bragg's Law: L = 2π/q*.

The crystalline lamellar thickness (lc) can then be estimated by multiplying the long

period (L) by the volume fraction crystallinity (Φc), which can be obtained from DSC or

Wide-Angle X-ray Scattering (WAXS) data: lc = L * Φc.

Atomic Force Microscopy (AFM)
AFM provides high-resolution, three-dimensional topographical images of a sample's surface,

enabling the direct visualization of crystalline structures like individual lamellae and larger

spherulitic aggregates.

Objective: To directly observe the morphology of tetrapentacontane crystals at the

nanoscale.

Methodology:
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Sample Preparation: A very thin film of tetrapentacontane is prepared on a flat substrate

(e.g., silicon wafer, mica). This can be done by dissolving the alkane in a suitable solvent,

drop-casting a dilute solution onto the substrate, and allowing the solvent to evaporate.

Alternatively, a small amount can be melted directly on the substrate and crystallized in-

situ.

Instrument Setup: The sample is mounted on the AFM stage. A sharp tip attached to a

flexible cantilever is brought into proximity with the surface.

Imaging: Tapping Mode (or Intermittent Contact Mode) is most commonly used for polymer

and organic materials to minimize sample damage. In this mode, the cantilever is

oscillated at its resonant frequency, and the tip lightly "taps" the surface. Feedback loops

maintain a constant oscillation amplitude or phase, and changes in the cantilever's motion

are used to construct the topographical image.

In-situ Crystallization: For dynamic studies, the sample can be mounted on a temperature-

controlled stage. The material can be melted and then cooled to a specific crystallization

temperature while the same area is repeatedly scanned. This allows for real-time

visualization of nucleation and crystal growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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